molecular formula C13H7ClF2O2 B6400082 4-Chloro-3-(2,3-difluorophenyl)benzoic acid CAS No. 1261996-37-5

4-Chloro-3-(2,3-difluorophenyl)benzoic acid

Cat. No.: B6400082
CAS No.: 1261996-37-5
M. Wt: 268.64 g/mol
InChI Key: IBDRDERPJPFUDI-UHFFFAOYSA-N
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Description

4-Chloro-3-(2,3-difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H7ClF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2,3-difluorophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the chlorinated benzoic acid with the difluorophenyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2,3-difluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Essential for Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding alcohols or ketones .

Scientific Research Applications

4-Chloro-3-(2,3-difluorophenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2,3-difluorophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(2,4-difluorophenyl)benzoic acid
  • 2-Chloro-4-(2,4-difluorophenyl)benzoic acid
  • 3-Chloro-4-fluorophenol

Uniqueness

4-Chloro-3-(2,3-difluorophenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-chloro-3-(2,3-difluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-5-4-7(13(17)18)6-9(10)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDRDERPJPFUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689673
Record name 6-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-37-5
Record name 6-Chloro-2',3'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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